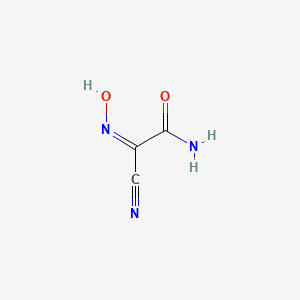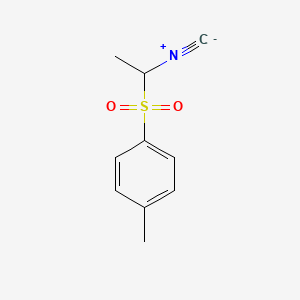
1-Methyl-1-tosylmethylisocyanide
描述
It is a valuable synthetic reagent in organic chemistry due to its versatility in forming various heterocyclic compounds. The compound has the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol.
准备方法
1-Methyl-1-tosylmethylisocyanide can be synthesized through several methods. One common method involves the reaction of N-tosylmethylformamide with dimethylchloroethane in the presence of anhydrous ether and acetonitrile . Another method involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method is considered more environmentally friendly and efficient, offering high yields and minimal reaction waste.
化学反应分析
1-Methyl-1-tosylmethylisocyanide undergoes various types of chemical reactions, including:
Nucleophilic Attack: The compound can react with nucleophiles to form various products.
Electrophilic Addition: It can participate in electrophilic addition reactions.
Imidoylation Reactions: These reactions involve the formation of imidoyl derivatives.
Oxidation: The compound can be oxidized under specific conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions are often heterocyclic compounds such as oxazoles, thiazoles, imidazoles, and pyrroles .
科学研究应用
1-Methyl-1-tosylmethylisocyanide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1-Methyl-1-tosylmethylisocyanide involves its ability to act as both a nucleophile and an electrophile. The compound’s isocyano group can participate in various chemical reactions, forming stable intermediates and products. The sulfonyl group enhances the compound’s reactivity by increasing the acidity of the α-carbon atom, facilitating various chemical transformations .
相似化合物的比较
1-Methyl-1-tosylmethylisocyanide is unique due to its sulfonyl-substituted structure, which imparts distinct reactivity compared to other isocyanides. Similar compounds include:
Toluenesulfonylmethyl isocyanide (TOSMIC): This compound is closely related and exhibits similar reactivity, but with slight differences in its chemical behavior.
Methyl isocyanide: A simpler isocyanide that lacks the sulfonyl group, resulting in different reactivity and applications.
This compound stands out due to its enhanced reactivity and versatility in forming a wide range of heterocyclic compounds, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
1-(1-isocyanoethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUPILQFWOEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453453 | |
| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-80-9 | |
| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-isocyanoethanesulfonyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
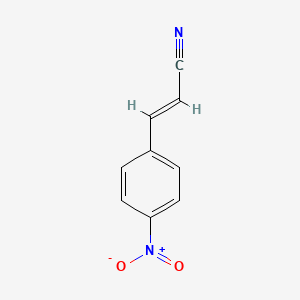
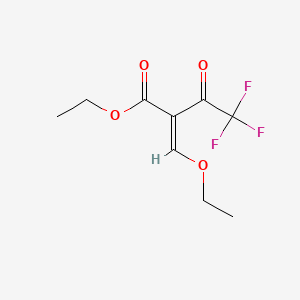


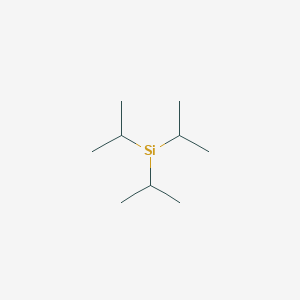
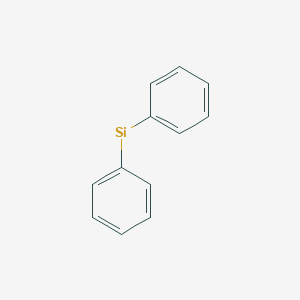
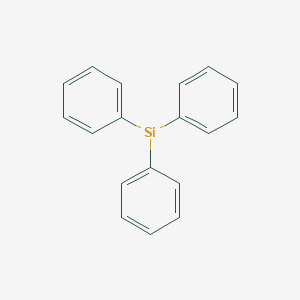
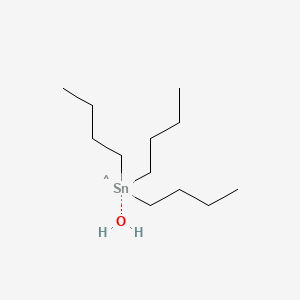
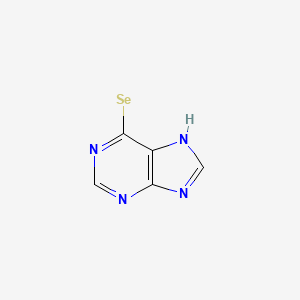
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)
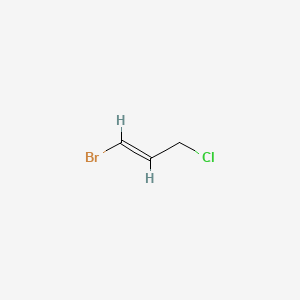
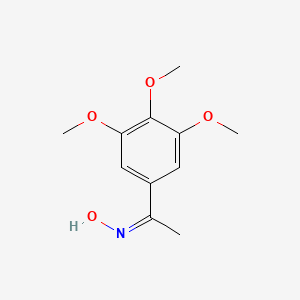
![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)
